
Methyl 3-chloro-2-fluoropropanoate
Overview
Description
Methyl 3-chloro-2-fluoropropanoate is an organic compound with the molecular formula C4H6ClFO2. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals. This compound is notable for its reactivity due to the presence of both chlorine and fluorine atoms, which makes it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-chloro-2-fluoropropanoate is a chemical compound that is often used in organic synthesis. It’s worth noting that similar compounds are often used in reactions involving carbon-carbon bond formation, such as the suzuki–miyaura coupling .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially act as an electrophile, participating in oxidative addition with a transition metal catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could potentially participate in the formation of new carbon-carbon bonds, thereby affecting the structure of organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents or catalysts . In the context of Suzuki–Miyaura coupling, for example, the reaction conditions can significantly impact the efficiency and outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-chloropropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-fluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanoates.
Reduction: Formation of 3-chloro-2-fluoropropanol.
Hydrolysis: Formation of 3-chloro-2-fluoropropanoic acid.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
Methyl 3-chloro-2-fluoropropanoate is primarily utilized as a building block in the synthesis of complex organic molecules. Its dual functionality allows it to participate in various chemical reactions, including nucleophilic substitution and carbon-carbon bond formation through methods like the Suzuki-Miyaura coupling. The presence of both halogens (chlorine and fluorine) enables it to act as an electrophile in these reactions.
Reactivity and Reaction Types
The compound can undergo several types of reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is studied for its role in enzyme-catalyzed reactions involving ester substrates. Its reactivity makes it suitable for probing the mechanisms of enzymes that act on esters, contributing to our understanding of biochemical pathways.
Pharmaceutical Industry
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been noted for its potential use in synthesizing compounds with therapeutic effects, particularly in the development of antihypertensive drugs such as Ramipril, an ACE inhibitor used to treat high blood pressure .
Agrochemical Production
Development of Pesticides and Herbicides
this compound is also employed in the production of agrochemicals, including pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and specificity of these chemicals, making them more effective in agricultural applications.
Summary Table of Applications
Field | Application | Description |
---|---|---|
Chemical Synthesis | Building Block | Used in the synthesis of complex organic molecules and carbon-carbon bond formation. |
Biological Research | Enzyme Studies | Investigated for its role in enzyme-catalyzed reactions involving esters. |
Pharmaceutical Industry | Drug Synthesis | Intermediate for synthesizing drugs like Ramipril (ACE inhibitor). |
Agrochemical Production | Pesticides/Herbicides | Used to develop effective agrochemicals for agricultural applications. |
Case Studies and Research Findings
- Synthesis Pathways : Research has shown that this compound can be synthesized from methyl 3-chloropropanoate using fluorinating agents like diethylaminosulfur trifluoride (DAST). This method allows precise control over reaction conditions, enhancing yield and purity.
- Pharmaceutical Development : In studies focusing on antihypertensive agents, this compound has been identified as a precursor for synthesizing Ramipril. The chlorination and acetylation processes involved in this synthesis have been documented extensively in patent literature .
- Agrochemical Efficacy : Investigations into the use of this compound in developing new herbicides have demonstrated improved effectiveness due to its unique reactivity profile compared to similar compounds lacking either halogen.
Comparison with Similar Compounds
Methyl 3-chloropropanoate: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-fluoropropanoate: Lacks the chlorine atom, affecting its reactivity and the types of reactions it can undergo.
Methyl 3-bromo-2-fluoropropanoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the conditions required for its reactions
Uniqueness: Methyl 3-chloro-2-fluoropropanoate is unique due to the presence of both chlorine and fluorine atoms, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
Biological Activity
Methyl 3-chloro-2-fluoropropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a chlorine atom at the third carbon position and a fluorine atom at the second carbon position of the propanoate backbone. Its molecular formula is with a molecular weight of approximately 150.57 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily involves its interactions with biomolecules. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions, leading to covalent modifications of target molecules. This reactivity is significant in pharmacological contexts, particularly in the development of new therapeutic agents.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, it has been reported to affect colon cancer cells with IC50 values indicating effective concentrations for therapeutic use.
- Enzymatic Interactions : The compound may interact with various enzymes, influencing metabolic pathways. For example, it has been studied for its potential effects on haloalkane dehalogenases, which are enzymes that catalyze the removal of halogen atoms from organic compounds .
Anticancer Activity
A notable study focused on the effects of this compound on colon cancer cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism was linked to the modulation of heat shock proteins involved in cell survival pathways.
Toxicological Studies
Toxicological profiles have also been established for this compound. In animal studies, oral administration led to observable toxic effects at higher doses, including liver and kidney damage . These findings underscore the importance of understanding dosage and exposure levels when considering therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Anticancer activity | Selective inhibition of cancer cell growth |
Methyl 3-chloro-2-methylpropanoate | Potential anticancer agent | Similar structure; exhibits biological activity |
Methyl 2-fluoroacrylate | Varies; potential applications in synthesis | Different reactivity profile |
Properties
IUPAC Name |
methyl 3-chloro-2-fluoropropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKRCTOAJWVFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296238 | |
Record name | Methyl 3-chloro-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55900-27-1 | |
Record name | Methyl 3-chloro-2-fluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55900-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-propionic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055900271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-2-fluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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